molecular formula C15H18N4O3 B8377059 5-methoxy-1-(3-(4-nitro-1H-pyrazol-1-yl)propyl)indoline

5-methoxy-1-(3-(4-nitro-1H-pyrazol-1-yl)propyl)indoline

Cat. No.: B8377059
M. Wt: 302.33 g/mol
InChI Key: NQZFQGATSRIVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-1-(3-(4-nitro-1H-pyrazol-1-yl)propyl)indoline is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

5-methoxy-1-[3-(4-nitropyrazol-1-yl)propyl]-2,3-dihydroindole

InChI

InChI=1S/C15H18N4O3/c1-22-14-3-4-15-12(9-14)5-8-17(15)6-2-7-18-11-13(10-16-18)19(20)21/h3-4,9-11H,2,5-8H2,1H3

InChI Key

NQZFQGATSRIVKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(CC2)CCCN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(4-nitro-1H-pyrazol-1-yl)propanal (200 mg, 1.18 mmol) in MeOH (12.0 mL), 5-methoxyindoline (176 mg, 1.18 mmol) was added. This reaction mixture was stirred at rt for 1 h, then NaBH4 (121 mg, 3.20 mmol) was added and stirred for another 30 min at rt. The reaction mixture was quenched with water and extracted with EtOAc (2×). The combined org. layers were dried (MgSO4), filtered and the solvent was removed under reduced pressure to yield 5-methoxy-1-(3-(4-nitro-1H-pyrazol-1-yl)propyl)indoline, which was used in the next step without further purification. LC-MS conditions B: tR=0.56 min, [M+H]+=303.15.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
176 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
121 mg
Type
reactant
Reaction Step Two

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